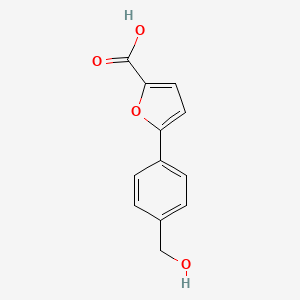![molecular formula C7H12ClNO2 B12114908 Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B12114908.png)
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,3S,5S)-2-azabicyclo[310]hexane-3-carboxylate hydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring: The initial step involves the formation of the bicyclic ring system. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification. This step often involves the reaction of the bicyclic amine with a carboxylic acid derivative in the presence of a catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically done by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic ring.
Substitution: Nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its bicyclic structure allows it to fit into specific binding sites on proteins or nucleic acids, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity. Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- Methyl (1R,3S,5S)-rel-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the carboxylate group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-4-2-5(4)8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6-;/m0./s1 |
Clé InChI |
FHEYYGIMTBLPEL-YCLXABBFSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1.Cl |
SMILES canonique |
COC(=O)C1CC2CC2N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



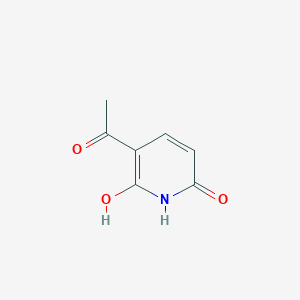
![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)
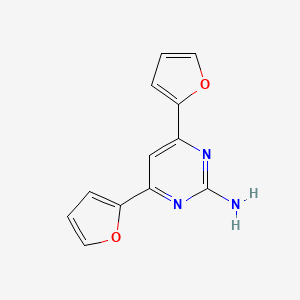
![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)


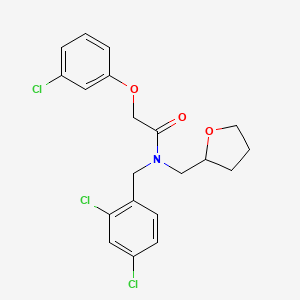

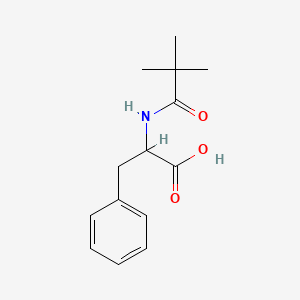
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)

